[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone
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Description
The compound [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone
is a complex organic molecule. It has a molecular formula of C17H15ClF4N2O2
. The structure includes a 2-chloro-6-fluorophenyl group, a 5-methyl-4-isoxazolyl group, and a 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It has a molecular weight of 390.76 Da and a monoisotopic mass of 390.075806 Da .Physical and Chemical Properties Analysis
This compound is a white solid at room temperature . The InChI code for this compound is1S/C12H9ClFNO3/c1-6-9(12(16)17-2)11(15-18-6)10-7(13)4-3-5-8(10)14/h3-5H,1-2H3
.
Scientific Research Applications
Chemical Structure and Exchange Rules
Studies like the one by Swamy et al. (2013) explore isomorphous structures related to the chemical family of [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone, examining the chlorine-methyl exchange rule. These findings help understand the isomorphism and disorder within such structures, which are crucial for data mining and structural analysis in chemical databases (Swamy et al., 2013).
Photolysis and Photoaffinity Probes
Research by Platz et al. (1991) on the photolysis of 3-aryl-3-(trifluoromethyl)diazirines, which share structural motifs with the chemical , provides insights into the stability and utility of these compounds in biological systems. The study highlights challenges in using similar structures for obtaining primary sequence data, due to potential reversible photoinsertion processes (Platz et al., 1991).
Catalyst-Free Synthesis and Theoretical Studies
Moreno-Fuquen et al. (2019) describe a catalyst- and solvent-free synthesis method for related heterocyclic compounds. This approach, along with density functional theory (DFT) calculations, offers a greener and more efficient route for synthesizing complex molecules, providing a foundation for further exploration of similar compounds (Moreno-Fuquen et al., 2019).
Anticancer Activity and Mechanistic Insights
A study by Kong et al. (2018) on a naphthyridine derivative demonstrates the compound's potential for cancer treatment through dual mechanisms of inducing necroptosis and apoptosis. This research underscores the importance of structural analogs in developing new therapeutic strategies for melanoma and potentially other cancers (Kong et al., 2018).
Fluorination for Enhanced Photostability
Woydziak et al. (2012) explore the fluorination of fluorophores, including methods for accessing fluorinated analogs. This research is relevant for understanding how modifications to chemical structures, such as fluorination, can significantly enhance photostability and spectroscopic properties, offering insights into the design of novel compounds with improved functionality (Woydziak et al., 2012).
Properties
IUPAC Name |
[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-[5-(trifluoromethyl)-2,3-dihydro-1,4-diazepin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF4N3O2/c1-9-13(15(24-27-9)14-10(18)3-2-4-11(14)19)16(26)25-7-5-12(17(20,21)22)23-6-8-25/h2-5,7H,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGBIVHQRHIRDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N3CCN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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